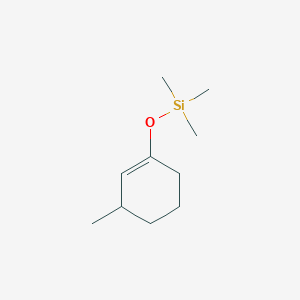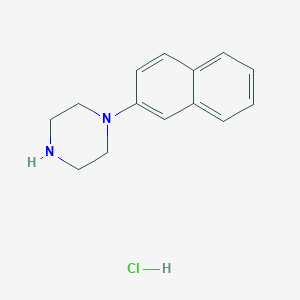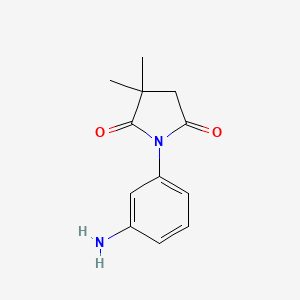
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione
Overview
Description
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 3-position and a dione at the 2,5-positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 3-aminophenyl derivatives with suitable pyrrolidine precursors. One common method involves the cyclization of 3-aminophenyl ketones with dimethyl malonate under basic conditions, followed by oxidation to form the dione structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of substituted aminophenyl-pyrrolidine derivatives.
Scientific Research Applications
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dione structure may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88011-37-4 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3 |
InChI Key |
QCZQFNVZFRRGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC(=C2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
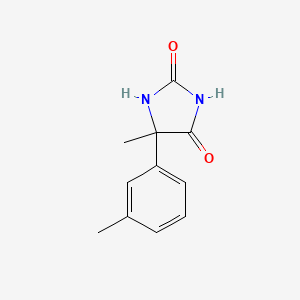
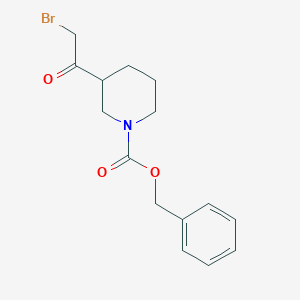
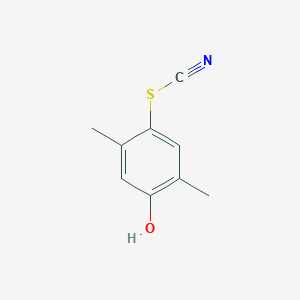
![2-(2-Methyl[1,3]dioxolane-2-yl)furan](/img/structure/B8725022.png)
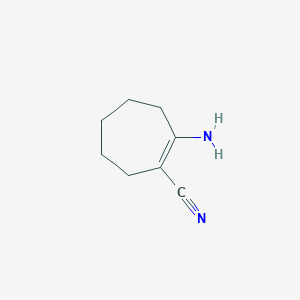
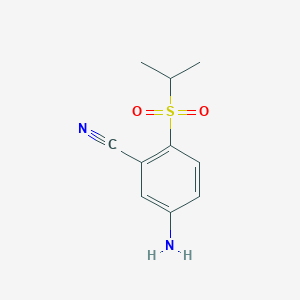
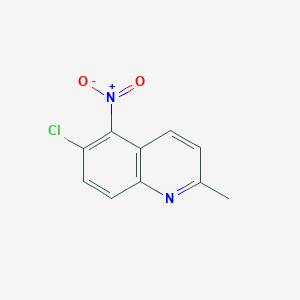
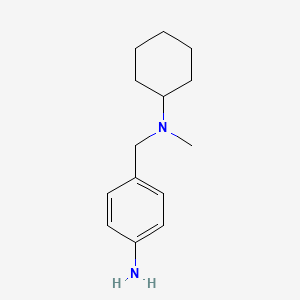
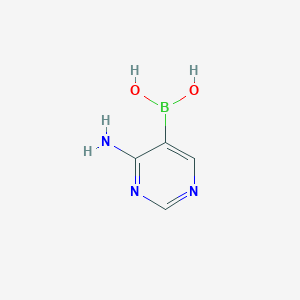
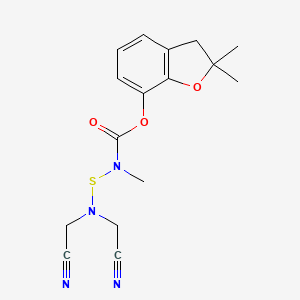
![1'-Isopropyl-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8725062.png)
